N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Description
N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, commonly known as MTO-TFM, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential therapeutic applications.
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
- N-p-Tolylvanillaldimine Study : Research on compounds with similar molecular structures, such as 2-methoxy-4-(p-tolyliminomethyl)phenol, reveals insights into the molecular conformation, emphasizing the importance of hydrogen bonding in stabilizing molecular structures. The study demonstrates how intramolecular and intermolecular hydrogen bonds influence the arrangement of molecules, providing a foundation for understanding the structural characteristics of complex molecules like N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (Kaitner & Pavlovic, 1995).
Synthesis and Chemical Reactions
- Synthesis of Cyclic Hydroxamic Acids and Lactams : Studies involving the synthesis of cyclic compounds through catalytic hydrogenation provide insights into the chemical reactions that could be relevant for synthesizing complex molecules like N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide. These methodologies offer potential pathways for creating novel compounds with specific properties (Hartenstein & Sicker, 1993).
Ionic Liquids and Electrochemistry
- Ionic Liquids for Electric Double Layer Capacitor Applications : The development of novel ionic liquids, with specific groups similar to those in N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, showcases their significance in enhancing electrochemical applications, such as electric double layer capacitors. This research highlights the role of molecular design in achieving desired physicochemical properties for specific applications (Sato, Masuda, & Takagi, 2004).
properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c1-12-5-3-4-6-15(12)16(27-2)11-23-17(25)18(26)24-13-7-9-14(10-8-13)28-19(20,21)22/h3-10,16H,11H2,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHJCWNPSAACJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide |
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